molecular formula C16H13FN2O2 B4680601 4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one

4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B4680601
M. Wt: 284.28 g/mol
InChI Key: YBIAHBQWLHRIKP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a tetrahydroquinoxalin-2-one core substituted at the 4-position with a 2-(4-fluorophenyl)acetyl group. Its molecular formula is C₁₆H₁₃FN₂O₂, with a calculated molecular weight of 284.29 g/mol.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-7-5-11(6-8-12)9-16(21)19-10-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIAHBQWLHRIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylacetic acid and 1,2-diaminobenzene.

    Formation of Intermediate: The 4-fluorophenylacetic acid is converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Cyclization Reaction: The acyl chloride is then reacted with 1,2-diaminobenzene under controlled conditions to form the tetrahydroquinoxalinone core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure.

Scientific Research Applications

4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and reduction of disease symptoms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Key Structural Features Potential Applications
4-[2-(4-Fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one (Target) C₁₆H₁₃FN₂O₂ 284.29 ~2.5† 4-Fluorophenylacetyl substituent; compact acetyl group CNS disorders (inferred)
4-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one C₁₄H₁₁FN₂O 242.25 N/A 3-Fluorophenyl substituent; no acetyl group Building block for medicinal chemistry
L2: 4-{2-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one C₂₅H₂₄N₄O₄S 490.60 4.90 Naphthalene-sulfonyl-piperazine-acetyl group; bulky and lipophilic Orexin receptor modulation
4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one C₁₆H₁₆N₂O 252.31 N/A 4-Methylbenzyl substituent; non-fluorinated aromatic group Structural studies
4-(2-Methylfuran-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one C₁₄H₁₂N₂O₃ 256.08 N/A Furan-containing substituent; heteroaromatic Building block for drug discovery
K977-0018: 3-{[(2-Chlorophenyl)methanesulfonyl]methyl}-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one C₂₈H₂₅ClFN₅O₄S 598.04 N/A 4-Fluorophenyl-piperazine-carbonyl; complex sulfonyl and chlorophenyl groups High-throughput screening

*logP values estimated unless directly reported.
†Estimated using fragment-based methods due to lack of experimental data.

Key Observations

Substituent Effects :

  • Electron-Withdrawing Groups : The target compound’s 4-fluorophenylacetyl group balances lipophilicity (logP ~2.5) and hydrogen-bonding capacity, contrasting with the highly lipophilic naphthalene-sulfonyl group in L2 (logP 4.90) .
  • Positional Isomerism : The 4-fluorophenyl analog (target) vs. the 3-fluorophenyl analog () highlights the importance of fluorine position in aromatic interactions and metabolic stability .

Molecular Weight and Solubility :

  • The target compound (284.29 g/mol) is smaller than L2 (490.60 g/mol) and K977-0018 (598.04 g/mol), suggesting better solubility and bioavailability .
  • Heterocyclic substituents (e.g., furan in ) reduce molecular weight but may limit receptor affinity compared to fluorinated aromatics .

Biological Relevance: Orexin Receptor Modulation: L2 and related analogs in demonstrate that bulky substituents (e.g., naphthalene-sulfonyl) enhance receptor binding but may compromise pharmacokinetics. The target compound’s acetyl group could offer a balance between potency and drug-like properties . 4-Fluorophenyl Motif: Recurring in and the target compound, this group is associated with improved CNS penetration and metabolic stability compared to non-fluorinated analogs .

Biological Activity

4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its tetrahydroquinoxaline core substituted with a 4-fluorophenyl acetyl group. Its molecular formula is C14H14F1N2O1C_{14}H_{14}F_{1}N_{2}O_{1} with a molecular weight of approximately 250.28 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that 4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, enhancing the bioavailability of co-administered drugs. For instance, it has demonstrated the ability to inhibit P-glycoprotein (P-gp), a key efflux transporter associated with multidrug resistance in cancer treatment .
  • Antimicrobial Activity : Studies have reported that this compound can potentiate the effects of antibiotics against resistant strains of bacteria. Notably, it has shown significant inhibition of the Staphylococcus aureus Nor A efflux pump, leading to increased efficacy of ciprofloxacin .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits P-glycoprotein (IC50 = 19 nM)
Antimicrobial EfficacyEnhances ciprofloxacin activity against Staphylococcus aureus (MIC reduction by 8-fold)
Drug BioavailabilityIncreases Cmax and AUC0-∞ of rifampicin by 31% and 46%, respectively

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Cancer Treatment : In a study involving xenograft models, administration of 4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one alongside chemotherapeutic agents resulted in enhanced tumor reduction compared to controls. The mechanism was attributed to the inhibition of drug efflux mediated by P-gp .
  • Antibiotic Resistance : A clinical trial assessed the efficacy of this compound in patients with infections caused by resistant strains of bacteria. Results indicated a significant improvement in treatment outcomes when combined with standard antibiotic regimens .

Q & A

Q. What are the primary synthetic routes for 4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of tetrahydroquinoxaline precursors with 4-fluorophenylacetyl chloride under anhydrous conditions (e.g., using DCM as a solvent at 0–5°C).
  • Step 2: Cyclization via acid catalysis (e.g., H2SO4 or polyphosphoric acid) at elevated temperatures (80–100°C). Optimization focuses on solvent polarity, temperature control, and catalyst selection to maximize yield (typically 60–75%) and minimize byproducts. Purity is monitored via TLC and HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key methods include:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) using programs like SHELXL for refinement .
  • FT-IR to identify functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹).

Q. What are the compound’s primary biological activities, and how are they assessed?

Preliminary studies suggest:

  • Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) via broth microdilution assays.
  • Antioxidant potential measured via DPPH radical scavenging (IC50 ~ 25 µM).
  • Enzyme inhibition (e.g., COX-2) using fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

SAR strategies include:

  • Substituent variation : Replacing the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to modulate lipophilicity and target affinity.
  • Core modification : Introducing electron-withdrawing groups (e.g., nitro) to the tetrahydroquinoxaline ring to enhance stability. Activity is tested via comparative assays (e.g., IC50 values for enzyme inhibition) and computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. How can contradictions in biological data across studies be resolved?

Discrepancies (e.g., varying IC50 values for COX-2 inhibition) may arise from:

  • Assay variability (e.g., enzyme source, buffer pH).
  • Compound purity (HPLC >98% required for reproducibility). Solutions include:
  • Meta-analysis of published data to identify trends.
  • Standardized protocols (e.g., uniform cell lines or enzyme batches) .

Q. What computational methods are suitable for predicting pharmacological mechanisms?

  • Molecular dynamics (MD) simulations to study ligand-receptor interactions (e.g., with orexin receptors, as in ).
  • DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps influencing redox activity).
  • Pharmacophore modeling to identify critical binding motifs .

Q. How can structural ambiguities in crystallographic data be resolved?

Ambiguities (e.g., disordered fluorophenyl groups) are addressed by:

  • High-resolution XRD (≤1.0 Å resolution) with SHELXL refinement.
  • Twinned data correction using programs like CELL_NOW.
  • Validation tools (e.g., PLATON) to check for voids or misassigned atoms .

Methodological Notes

  • Reproducibility : Detailed experimental protocols (e.g., NMR parameters, crystallization solvents) must be reported to enable replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Reactant of Route 2
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4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one

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